molecular formula C11H7NO2 B11907672 2-(Furan-2-yl)benzo[d]oxazole CAS No. 881-60-7

2-(Furan-2-yl)benzo[d]oxazole

Cat. No.: B11907672
CAS No.: 881-60-7
M. Wt: 185.18 g/mol
InChI Key: OXQATLMDNGJNBH-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)benzo[d]oxazole is a heterocyclic compound that contains both a furan ring and a benzoxazole ring. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of both furan and benzoxazole rings in its structure allows it to interact with various biological systems, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with furan-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-yl)benzo[d]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)benzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to its observed biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)benzoxazoline
  • 2-(Furan-2-yl)benzothiazole
  • 2-(Furan-2-yl)benzimidazole

Uniqueness

2-(Furan-2-yl)benzo[d]oxazole is unique due to the presence of both furan and benzoxazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a wide range of biological targets, making it a versatile scaffold for drug development. Compared to similar compounds, this compound may exhibit improved pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

881-60-7

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

2-(furan-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C11H7NO2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H

InChI Key

OXQATLMDNGJNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CO3

Origin of Product

United States

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